2,2,3,4-Tetramethylhexan-3-ol
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Overview
Description
2,2,3,4-Tetramethylhexan-3-ol is an organic compound with the molecular formula C₁₀H₂₂O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is part of the broader class of aliphatic alcohols and is known for its branched structure, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,4-Tetramethylhexan-3-ol can be synthesized through the reaction of a suitable ketone with a Grignard reagent. For example, the reaction of 2,2,3,4-tetramethyl-3-hexanone with methylmagnesium bromide (a Grignard reagent) in the presence of anhydrous ether can yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of Grignard reagents and ketones under controlled conditions to ensure high yield and purity. The process typically requires careful handling of reagents and solvents to prevent side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 2,2,3,4-tetramethyl-3-hexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction reactions can convert the ketone back to the alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,2,3,4-Tetramethyl-3-hexanone
Reduction: this compound (from the ketone)
Substitution: Alkyl halides (e.g., 2,2,3,4-tetramethylhexyl chloride)
Scientific Research Applications
2,2,3,4-Tetramethylhexan-3-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of tertiary alcohols.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Mechanism of Action
The mechanism of action of 2,2,3,4-tetramethylhexan-3-ol involves its interactions with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and effects. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions. Additionally, the branched structure of the compound can affect its steric properties, influencing its interactions with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,3,4-Tetramethylhexane: A hydrocarbon with a similar branched structure but lacking the hydroxyl group.
2,2,3,4-Tetramethyl-3-hexanone: The corresponding ketone formed by the oxidation of 2,2,3,4-tetramethylhexan-3-ol.
2,2,3,4-Tetramethylpentan-3-ol: A similar tertiary alcohol with one fewer carbon atom in the main chain.
Uniqueness
This compound is unique due to its specific branched structure and the presence of a tertiary hydroxyl group
Properties
CAS No. |
66256-63-1 |
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Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,3,4-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7-8(2)10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |
InChI Key |
SAFMWGCEQYLRLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C(C)(C)C)O |
Origin of Product |
United States |
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